1,6-Naphthyridine-5-carbonitrile

c-Met kinase inhibition scaffold hopping anticancer drug discovery

1,6-Naphthyridine-5-carbonitrile (C₉H₅N₃, MW 155.16 g/mol) is a nitrogen-containing fused bicyclic heterocycle belonging to the 1,6-naphthyridine isomer family, characterized by a cyano (–C≡N) substituent regiospecifically located at the 5-position of the naphthyridine ring system. The compound exists as a crystalline solid with a reported melting point of 140–141 °C (from ethanol) and a predicted LogP of 0.38, distinguishing it physicochemically from other naphthyridine carbonitrile positional isomers.

Molecular Formula C9H5N3
Molecular Weight 155.16
CAS No. 28694-40-8
Cat. No. B2603428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-5-carbonitrile
CAS28694-40-8
Molecular FormulaC9H5N3
Molecular Weight155.16
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C#N)N=C1
InChIInChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
InChIKeyMAFYIHVFQQCKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-5-carbonitrile (CAS 28694-40-8): Procurement-Relevant Baseline for a Position-Specific Heterocyclic Building Block


1,6-Naphthyridine-5-carbonitrile (C₉H₅N₃, MW 155.16 g/mol) is a nitrogen-containing fused bicyclic heterocycle belonging to the 1,6-naphthyridine isomer family, characterized by a cyano (–C≡N) substituent regiospecifically located at the 5-position of the naphthyridine ring system [1]. The compound exists as a crystalline solid with a reported melting point of 140–141 °C (from ethanol) and a predicted LogP of 0.38, distinguishing it physicochemically from other naphthyridine carbonitrile positional isomers . The 1,6-naphthyridine core is recognized in medicinal chemistry as a multivalent privileged scaffold capable of engaging diverse biological targets including c-Met kinase, PDE10A, and HIV-1 reverse transcriptase when appropriately elaborated [2]. Its primary procurement value resides in its role as a regiospecifically activated synthetic intermediate enabling C5-directed derivatization that is inaccessible with alternative naphthyridine carbonitrile isomers.

Why Generic Substitution of 1,6-Naphthyridine-5-carbonitrile with Alternative Naphthyridine Carbonitrile Isomers Fails in Position-Sensitive Applications


Substituting 1,6-naphthyridine-5-carbonitrile with another naphthyridine carbonitrile isomer (e.g., 1,6-naphthyridine-3-carbonitrile, 1,5-naphthyridine-3-carbonitrile, or 1,8-naphthyridine-3-carbonitrile) is not chemically or pharmacologically neutral. First, the 1,6-naphthyridine core itself has been shown in direct comparative enzymology to be a superior c-Met kinase inhibitory scaffold relative to the 1,5-naphthyridine core, establishing that nitrogen atom positioning alone dictates target engagement [1]. Second, the 5-cyano substituent confers a LogP of 0.38, markedly lower than the 1.50 LogP of 1,5-naphthyridine-3-carbonitrile or the 0.54 LogP of 1,8-naphthyridine-3-carbonitrile, meaning lipophilicity-driven properties such as aqueous solubility, membrane permeability, and protein binding will diverge substantially between regioisomers . Third, the C5 position of 1,6-naphthyridine is uniquely accessible via the Reissert reaction for selective cyanation, a synthetic route unavailable to most other positional isomers, which directly affects the feasibility and cost of downstream derivatization [2]. These three dimensions—scaffold pharmacology, physicochemical profile, and synthetic tractability—collectively preclude casual interchange.

Quantitative Differentiation Evidence for 1,6-Naphthyridine-5-carbonitrile Relative to Closest Analogs and In-Class Candidates


Scaffold-Level c-Met Kinase Validation: 1,6-Naphthyridine Core vs. 1,5-Naphthyridine Core in Direct Comparative Enzymology

In a scaffold-hopping study based on the c-Met inhibitor MK-2461, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested head-to-head on c-Met kinase and against Hela and A549 cell lines. The results demonstrated that the 1,6-naphthyridine core was a 'more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with compounds 26b and 26c from the 1,6-naphthyridine series exhibiting the best combined enzymatic and cytotoxic activities [1]. This scaffold-level validation directly supports selection of the 1,6-naphthyridine regioisomer over the 1,5-naphthyridine alternative for any c-Met-targeted medicinal chemistry program.

c-Met kinase inhibition scaffold hopping anticancer drug discovery

Lipophilicity Differentiation: LogP of 1,6-Naphthyridine-5-carbonitrile vs. 1,5-Naphthyridine-3-carbonitrile and 1,8-Naphthyridine-3-carbonitrile

The predicted LogP of 1,6-naphthyridine-5-carbonitrile is 0.38, which is substantially lower than that of its closest positional isomer comparators . Specifically, 1,5-naphthyridine-3-carbonitrile (CAS 1142927-37-4) has a reported LogP of 1.50—a difference of +1.12 log units, corresponding to approximately 13-fold higher lipophilicity . 1,8-Naphthyridine-3-carbonitrile (CAS 1142927-39-6) has an ACD/LogP of 0.54, representing a +0.16 log unit difference . In lead optimization, a LogP shift of >1.0 unit is considered highly significant for modulating aqueous solubility, metabolic stability, plasma protein binding, and off-target promiscuity. The lower LogP of the 5-carbonitrile isomer positions it favorably for programs requiring reduced lipophilicity, such as CNS-targeted or solubility-constrained candidates.

drug-likeness lipophilicity ADME optimization lead optimization

Regiospecific Synthetic Accessibility via the Reissert Reaction: C5-Selective Functionalization Unique to 1,6-Naphthyridine-5-carbonitrile

The synthesis of 1,6-naphthyridine-5-carbonitrile and its derivatives leverages the Reissert reaction of 1,6-naphthyridine, which specifically enables nucleophilic cyanation at the C5 position [1]. In this methodology, the Reissert compound (5-benzoyl-5,6-dihydro-1,6-naphthyridine-5-carbonitrile) is generated from 1,6-naphthyridine using benzoyl chloride and cyanide under phase-transfer catalysis, and subsequent reaction with a Grignard reagent (CH₃MgBr) yields 1,6-naphthyridine-5-carbonitrile directly [1]. This C5-regiospecific synthetic entry point is inaccessible for 1,6-naphthyridine-3-carbonitrile, 1,6-naphthyridine-4-carbonitrile, or 1,6-naphthyridine-8-carbonitrile isomers, which require fundamentally different synthetic strategies. An alternative and complementary route for extended aromatic systems uses benzonaphthyridine N-oxides treated with Me₃SiCN in CH₂Cl₂ at 0–5 °C to access benzo[h][1,6]naphthyridine-5-carbonitrile, further validating the unique synthetic tractability of the 5-carbonitrile position [2].

Reissert reaction regioselective synthesis C5 functionalization heterocyclic building block

pKa Differentiation: 1,6-Naphthyridine-5-carbonitrile Exhibits Markedly Lower Basicity than Naphthyridine Carbonitrile Isomers, Influencing Salt Formation and Purification Strategy

The predicted pKa of 1,6-naphthyridine-5-carbonitrile is 0.78 ± 0.30, indicating that the compound is very weakly basic and will remain predominantly unprotonated under most physiologically and chromatographically relevant pH conditions . This contrasts sharply with the electron-rich amino-substituted naphthyridines that typically exhibit pKa values in the 3.5–5.5 range. The extremely low pKa has practical consequences: (i) the compound will not form hydrochloride or other acid-addition salts under standard conditions, which affects both purification strategy (free-base crystallization or normal-phase chromatography rather than ion-exchange) and formulation development; (ii) the compound will be uncharged at pH > 2, simplifying logD predictions and eliminating pH-dependent partitioning complexity during extraction. For procurement, this means that purity specifications should focus on neutral-form analytical methods (HPLC with neutral mobile phase, GC) rather than methods relying on protonation state.

ionization state purification salt selection chromatography

Privileged Scaffold Recognition: 1,6-Naphthyridine Core Validated Across Multiple Therapeutic Target Classes in Independent Peer-Reviewed Studies

The 1,6-naphthyridine core has been independently validated as a productive scaffold across multiple therapeutic target classes beyond c-Met. In a PDE10A inhibitor program, 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives achieved IC₅₀ values as low as 65 nM against PDE10A, with structure-based optimization delivering selectivity over the off-target DHODH enzyme [1]. In anti-HIV research, 2-cyanopyridinyl-1,6-naphthyridines 16a, 16b, and 19a exhibited IC₅₀ values of 0.222, 0.218, and 0.175 µM against HIV-1 reverse transcriptase, outperforming nevirapine (IC₅₀ = 1.053 µM) and approaching the potency of the clinical drugs rilpivirine (0.063 µM) and efavirenz (0.058 µM) [2]. A comprehensive 2021 review in Topics in Current Chemistry documented 1,6-naphthyridine activity across anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant indications, correlating activity with structure-activity relationship and molecular modeling studies [3]. For the procurement decision-maker, this multi-target validation de-risks investment in the 1,6-naphthyridine-5-carbonitrile building block compared with less extensively validated naphthyridine regioisomers.

privileged scaffold kinase inhibition PDE10A HIV-1 RT multivalent pharmacophore

Highest-Value Research and Industrial Application Scenarios for 1,6-Naphthyridine-5-carbonitrile Based on Quantitative Differentiation Evidence


c-Met Kinase Inhibitor Lead Generation: Scaffold-Hopping from 1,5-Naphthyridine to 1,6-Naphthyridine Core

Medicinal chemistry teams pursuing c-Met kinase inhibitors should select 1,6-naphthyridine-5-carbonitrile as the preferred core building block over 1,5-naphthyridine analogs. Direct comparative enzymological evidence from Wu et al. (2015) demonstrates that the 1,6-naphthyridine scaffold outperforms the 1,5-naphthyridine scaffold in both c-Met enzymatic inhibition and cellular cytotoxicity against Hela and A549 lines [1]. The 5-cyano substituent provides a synthetically tractable handle for further elaboration (amide formation, tetrazole synthesis, or reduction to aminomethyl), enabling rapid SAR exploration around the C5 vector while maintaining the validated 1,6-core geometry.

Low-Lipophilicity Lead Optimization Programs Requiring LogP < 1.0 for Solubility or CNS Exposure

Programs with stringent lipophilicity constraints (e.g., CNS-penetrant candidates where optimal LogP is typically 1–3, or solubility-challenged series requiring LogP reduction) should preferentially source 1,6-naphthyridine-5-carbonitrile (LogP = 0.38) over 1,5-naphthyridine-3-carbonitrile (LogP = 1.50) [1]. The >1.0 log unit difference translates into a ~13-fold difference in octanol-water partitioning, with significant downstream impact on aqueous solubility, metabolic clearance, and phospholipidosis risk. This makes the 5-carbonitrile isomer the rational choice for fragment-based screening libraries and property-driven lead optimization where low lipophilicity is a design objective.

Regiospecific C5-Directed Library Synthesis Using the Reissert Reaction Pathway

Synthetic chemistry groups requiring a library of 5-substituted 1,6-naphthyridine analogs should procure 1,6-naphthyridine-5-carbonitrile as the key intermediate for Reissert-based diversification. The established methodology (Hamada & Shigemura, 1979) enables C5-selective functionalization that is regiospecifically inaccessible with 3-carbonitrile, 4-carbonitrile, or 8-carbonitrile isomers [1]. The cyano group can be subsequently transformed (hydrolysis to carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazole) without compromising the 1,6-naphthyridine ring integrity, enabling divergent library synthesis from a single building block.

Multi-Target Kinase and PDE10A Focused Screening Deck Inclusion

Organizations constructing focused screening decks for kinase or phosphodiesterase targets should include 1,6-naphthyridine-5-carbonitrile as a core scaffold representative. The 1,6-naphthyridine framework has demonstrated productivity against c-Met kinase (Wu et al., 2015), PDE10A (IC₅₀ = 65 nM for related 3-carbonitrile derivatives; Bauer et al., 2012), and HIV-1 reverse transcriptase (IC₅₀ = 0.175–0.222 µM; Scientific Reports, 2025) [1]. No single alternative naphthyridine regioisomer matches this breadth of validated target engagement, justifying the inclusion of 1,6-naphthyridine-5-carbonitrile as a privileged-scaffold representative in diversity-oriented screening collections.

Quote Request

Request a Quote for 1,6-Naphthyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.